9-(4-溴丁基)-9H-芴-9-羧酸

描述

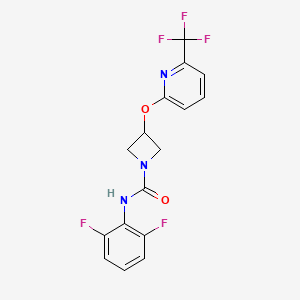

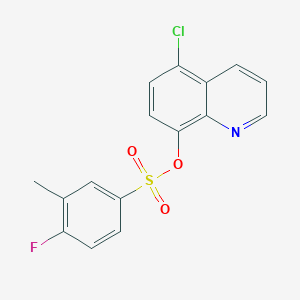

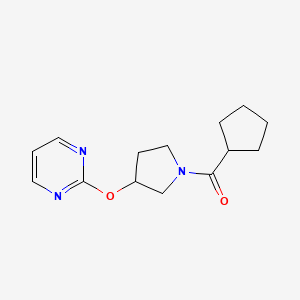

The compound “9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid” is a complex organic molecule. It likely contains a fluorene backbone, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . Attached to this backbone is a carboxylic acid group (-COOH) and a 4-bromobutyl group (a four-carbon chain with a bromine atom attached), both of which can significantly affect the compound’s properties and reactivity .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .科学研究应用

固相合成应用:9-(4-溴丁基)-9H-芴-9-羧酸已应用于开发用于固相合成的新的接头。这些接头与标准三苯甲脂树脂相比表现出增强的酸稳定性,并且在修饰后固定和裂解羧酸和胺很有用 (Bleicher、Lutz 和 Wuethrich,2000)。

合成化学:它已被用于合成复杂分子,例如 2-(9H-芴-9-基甲氧羰基氨基)-噻唑-4-羧酸,通过涉及溴丙酮酸和氨基化合物的过程 (Le 和 Goodnow,2004)。

材料科学和传感应用:研究表明,9-(4-溴丁基)-9H-芴-9-羧酸的衍生物已被合成,用作检测硝基化合物、金属阳离子和氨基酸的荧光传感器。这些传感器表现出高灵敏度和选择性 (Han 等人,2020)。

有机发光二极管 (OLED):该化合物的衍生物已被探索用于有机发光二极管,特别是作为非掺杂 OLED 中的天蓝色发射器。它们在固态下的聚集诱导发射特性和强荧光使它们适用于此类应用 (Tang 等人,2015)。

光解研究:该化合物已在闪光光解的背景下进行研究,其中观察到其衍生物产生芴-9-羧酸作为主要反应产物。此类研究对于理解芴衍生物的光反应性至关重要 (Andraos 等人,1997)。

属性

IUPAC Name |

9-(4-bromobutyl)fluorene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO2/c19-12-6-5-11-18(17(20)21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMAAHFLBOQCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)